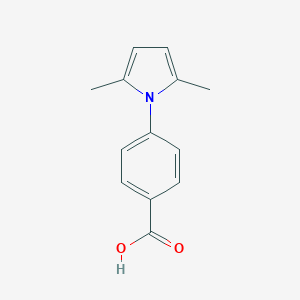
4-(2,5-二甲基-1H-吡咯-1-基)苯甲酸
描述
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. This particular derivative is characterized by the presence of a benzoic acid group attached to the pyrrole ring, which is further substituted with two methyl groups at the 2nd and 5th positions. The structure of this compound suggests potential for various chemical and biological applications.
Synthesis Analysis
The synthesis of pyrrole derivatives is often achieved through multicomponent reactions, as demonstrated in the synthesis of a related compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, which was prepared using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although the exact synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
Structural characterization of pyrrole derivatives is commonly performed using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. For instance, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and the presence of hydrogen bonds forming dimeric rings . Density functional theory (DFT) calculations are also used to predict molecular geometry and vibrational wavenumbers, as seen in the study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid .
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For example, the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to suppress cell growth and increase glucose uptake rate in Chinese hamster ovary cells, indicating its potential to modulate biochemical pathways . Additionally, the complexation behavior of pyrrole derivatives with cyclodextrins has been studied, showing different complexation behavior in aqueous and non-aqueous environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. Theoretical calculations, such as DFT, are used to investigate properties like molecular electrostatic potential (MEP), frontier molecular orbitals, and thermodynamic properties . These properties are crucial for understanding the reactivity and potential applications of the compound. For instance, the corrosion inhibition properties of a pyrrole derivative on steel surfaces were attributed to the compound's ability to block active sites .
科学研究应用
Application
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized and evaluated for their antibacterial activity . These compounds were also tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .
Methods
The compounds were synthesized, characterized, and assessed as inhibitors of enoyl ACP reductase and DHFR . A molecular docking analysis was conducted to determine the potential mechanism of action of the synthesized compounds .
Results
Most of the compounds exhibited dual inhibition against the enzymes enoyl ACP reductase and DHFR . Several synthesized substances also demonstrated significant antibacterial and antitubercular properties .
2. Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors
Application
The compounds were prepared and evaluated for their ability to inhibit enoyl ACP reductase and DHFR enzymes .
Methods
The compounds underwent thorough characterization and evaluation for their inhibitory activity against these enzymes .
Results
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .
3. Monoclonal Antibody Production
Application
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was used to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
Methods
The specific methods of application or experimental procedures were not detailed in the source .
Results
The specific results or outcomes obtained were not detailed in the source .
安全和危害
未来方向
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZAIUIEXCYTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332598 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
CAS RN |
15898-26-7 | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



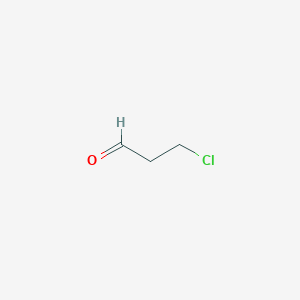
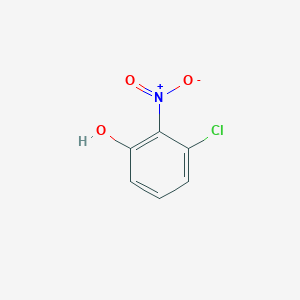
![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
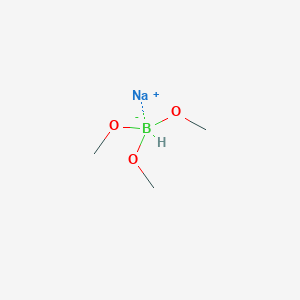

![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

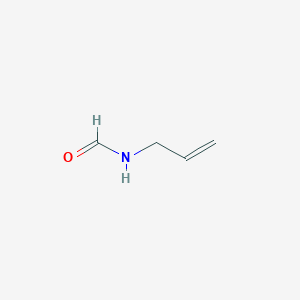
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
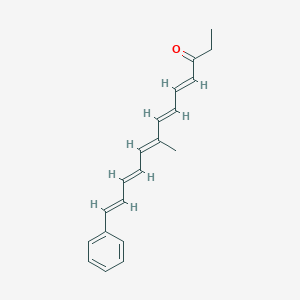

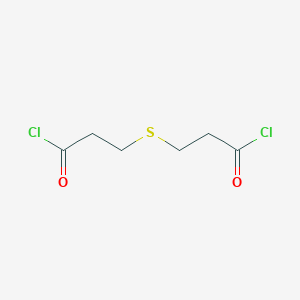
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)